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Introduction
G protein-coupled receptor 84 (GPR84) is an emerging therapeutic target with significant

potential in the modulation of inflammatory responses. Primarily expressed on immune cells,

GPR84 is a key player in a variety of inflammatory and metabolic diseases. Its expression is

notably upregulated in response to inflammatory stimuli, highlighting its role in the amplification

of inflammatory signaling. This technical guide provides a comprehensive overview of GPR84,

including its signaling pathways, quantitative data on its expression and modulation, detailed

experimental protocols for its study, and its potential as a drug development target.

GPR84 Expression and Ligand Affinity
GPR84 expression is significantly increased in tissues and cells under inflammatory conditions.

This upregulation has been observed in various inflammatory diseases, making it an attractive

target for therapeutic intervention. The receptor is activated by medium-chain fatty acids

(MCFAs), with capric acid being a potent natural ligand. A variety of synthetic agonists and

antagonists have been developed to study and modulate GPR84 activity.

Table 1: Upregulation of GPR84 Expression in
Inflammatory Conditions
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Tissue/Cell Type
Inflammatory
Condition/Stimulus

Fold Increase in
mRNA Expression
(approx.)

Reference

Mouse Adipose Tissue
Endotoxemia (LPS

injection)
>10

Mouse Bone Marrow
Endotoxemia (LPS

injection)
>50

Mouse Brain
Endotoxemia (LPS

injection)
~5

Mouse Lung
Endotoxemia (LPS

injection)
>10

Mouse Kidney
Endotoxemia (LPS

injection)
~10

Mouse Intestine
Endotoxemia (LPS

injection)
~10

Murine Macrophages

(BMDM)
LPS Stimulation >100

Human Monocyte-

Derived Macrophages
LPS Stimulation >50

Mouse Colon DSS-induced Colitis
Significant

upregulation

Table 2: Binding Affinities and Potencies of GPR84
Ligands
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Ligand Type Assay Species

Affinity/Pot
ency
(EC50/IC50/
Ki)

Reference

Capric Acid

(C10)

Endogenous

Agonist
cAMP Assay Human

~798 nM

(EC50)

6-n-

octylaminour

acil (6-OAU)

Synthetic

Agonist
cAMP Assay Human

14 nM

(EC50)

3,3'-

Diindolylmeth

ane (DIM)

Allosteric

Agonist

Radioligand

Binding
Human

5.6-6.9 µM

(KA)

GLPG1205
Synthetic

Antagonist

Functional

Assay
Human -

PBI-4050
Synthetic

Antagonist
Not specified Not specified -

PSB-1584
Synthetic

Ligand

Radioligand

Binding
Human ~2 nM (KD)

LY237
Synthetic

Agonist
cAMP Assay Human

0.189 nM

(EC50)

GPR84 Signaling Pathways
GPR84 primarily couples to the pertussis toxin-sensitive Gαi/o protein, leading to the inhibition

of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.

Activation of GPR84 also triggers downstream signaling cascades, including the

phosphorylation of Akt and ERK, and the nuclear translocation of NF-κB. These pathways are

crucial in mediating the pro-inflammatory functions of GPR84.
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GPR84 Signaling Pathway
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GPR84 in Inflammatory Diseases
The pro-inflammatory role of GPR84 has been implicated in a range of diseases, including

idiopathic pulmonary fibrosis (IPF), inflammatory bowel disease (IBD), and neuroinflammatory

conditions.

Idiopathic Pulmonary Fibrosis (IPF): GPR84 expression is elevated in fibrotic lung tissue.

The antagonist GLPG1205 has been investigated in a phase 2 clinical trial for IPF, where it

showed a trend towards reducing the decline in forced vital capacity (FVC) and total lung

volume compared to placebo.

Inflammatory Bowel Disease (IBD): GPR84 expression is significantly upregulated in the

inflamed colon tissues of patients with ulcerative colitis and in mouse models of colitis.

Genetic knockout of GPR84 in mice has been shown to ameliorate the severity of DSS-

induced colitis.

Neuroinflammation: GPR84 is expressed in microglia, the resident immune cells of the

central nervous system, and its expression is induced during neuroinflammatory conditions

like endotoxemia and experimental autoimmune encephalomyelitis.

Experimental Protocols
GPR84 cAMP Assay
This protocol is used to determine the ability of a test compound to modulate GPR84 activity by

measuring changes in intracellular cAMP levels.

Materials:

CHO-K1 cells stably expressing human GPR84 (GPR84-CHO cells)

Cell culture medium (e.g., DMEM/F12 with 10% FBS)

Phosphate-Buffered Saline (PBS)

Forskolin

Test compounds (agonists or antagonists)
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cAMP detection kit (e.g., DiscoverX HitHunter® Assay)

96-well microplates

Procedure:

Cell Seeding: Seed GPR84-CHO cells into a 96-well plate at a density of 15,000 cells/well

and incubate for 24 hours at 37°C, 5% CO2.

Cell Preparation: Remove the culture medium and wash the cells with PBS.

Agonist Mode:

Add 25 µM forskolin and the test agonist (at various concentrations) simultaneously to the

cells.

Incubate for 30 minutes at 37°C, 5% CO2.

Antagonist Mode:

Pre-treat the cells with the test antagonist (at various concentrations) for 15 minutes.

Add forskolin and a known GPR84 agonist (at its EC80 concentration) and incubate for 30

minutes at 37°C, 5% CO2.

cAMP Detection: Lyse the cells and measure intracellular cAMP levels according to the

manufacturer's protocol of the cAMP detection kit.

Data Analysis: Calculate the percentage of inhibition of forskolin-induced cAMP production

for agonists or the inhibition of agonist-induced response for antagonists. Determine EC50 or

IC50 values by fitting the data to a dose-response curve.

In Vivo Model of DSS-Induced Colitis
This protocol describes the induction of colitis in mice to study the in vivo effects of GPR84

modulation.

Materials:
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8-10 week old C57BL/6 mice

Dextran sulfate sodium (DSS)

GPR84 modulator (agonist or antagonist) or vehicle control

Animal balance

Scoring system for disease activity index (DAI)

Procedure:

Acclimatization: Acclimatize mice to the experimental conditions for at least one week.

Colitis Induction:

Acute Colitis: Provide mice with drinking water containing 2.5% (w/v) DSS for 5-7

consecutive days.

Chronic Colitis: Administer drinking water with 2% DSS for 5 days, followed by 5 days of

regular water. Repeat this cycle three times.

Drug Administration: Administer the GPR84 modulator or vehicle control to the mice daily via

an appropriate route (e.g., oral gavage, intraperitoneal injection) starting from day 0 of DSS

treatment.

Monitoring: Monitor the mice daily for body weight, stool consistency, and rectal bleeding.

Calculate the Disease Activity Index (DAI) based on a standardized scoring system.

Tissue Collection: At the end of the experiment, sacrifice the mice and collect colon tissues

for histological analysis, and measurement of cytokine levels and GPR84 expression.

Experimental and Logical Workflows
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GPR84 Drug Screening Workflow
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Logical Flow of GPR84's Role in Inflammation
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Conclusion and Future Directions
GPR84 stands out as a critical regulator of inflammatory processes, with its upregulation in

various inflammatory diseases making it a compelling target for therapeutic intervention. The

development of selective GPR84 antagonists has shown promise in preclinical and early

clinical studies, particularly in the context of fibrotic and inflammatory bowel diseases. Future

research should focus on further elucidating the precise roles of GPR84 in different

inflammatory contexts, identifying additional endogenous ligands, and developing more potent

and selective modulators. A deeper understanding of the biased agonism at GPR84 could also

open new avenues for fine-tuning therapeutic interventions to achieve desired downstream

effects while minimizing potential side effects. The continued investigation of GPR84 holds the

key to unlocking novel therapeutic strategies for a wide range of debilitating inflammatory

disorders.

To cite this document: BenchChem. [GPR84: A Promising Therapeutic Target in Inflammatory
Diseases]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10814916#gpr84-as-a-therapeutic-target-in-
inflammatory-diseases]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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